molecular formula C21H23ClN2O3 B13999474 N-(2-(Diethylamino)ethyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide monohydrochloride CAS No. 81086-02-4

N-(2-(Diethylamino)ethyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide monohydrochloride

Cat. No.: B13999474
CAS No.: 81086-02-4
M. Wt: 386.9 g/mol
InChI Key: YLXMWPUQEQZOCB-UHFFFAOYSA-N
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Description

N-(2-(Diethylamino)ethyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide monohydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes an anthracene core, making it a subject of interest in organic chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(Diethylamino)ethyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide monohydrochloride typically involves multiple steps. One common method includes the reaction of 9,10-anthraquinone with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The final step involves the addition of hydrochloric acid to obtain the monohydrochloride salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to ensure high yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(2-(Diethylamino)ethyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide monohydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound.

Scientific Research Applications

N-(2-(Diethylamino)ethyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide monohydrochloride has a wide range of scientific research applications:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and materials.

    Biology: Investigated for its potential biological activities, including antibacterial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-(Diethylamino)ethyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide monohydrochloride involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately causing cell death. The compound’s ability to generate reactive oxygen species also contributes to its cytotoxic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(Diethylamino)ethyl)-9,10-dihydro-9,10-dioxo-2-anthracenecarboxamide monohydrochloride is unique due to its anthracene core, which imparts distinct electronic and photophysical properties. This uniqueness makes it valuable in applications requiring specific optical and electronic characteristics .

Properties

CAS No.

81086-02-4

Molecular Formula

C21H23ClN2O3

Molecular Weight

386.9 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]-9,10-dioxoanthracene-2-carboxamide;hydrochloride

InChI

InChI=1S/C21H22N2O3.ClH/c1-3-23(4-2)12-11-22-21(26)14-9-10-17-18(13-14)20(25)16-8-6-5-7-15(16)19(17)24;/h5-10,13H,3-4,11-12H2,1-2H3,(H,22,26);1H

InChI Key

YLXMWPUQEQZOCB-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCNC(=O)C1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O.Cl

Origin of Product

United States

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